(3,5-Dibromophenyl)methanesulfonyl chloride
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Overview
Description
(3,5-Dibromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S. It is a derivative of phenylmethanesulfonyl chloride, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3,5-dibromobenzyl chloride. The reaction is carried out in the presence of a sulfonyl chloride reagent, such as methanesulfonyl chloride, under anhydrous conditions. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Products include sulfonamides and sulfones.
Oxidation: Products include quinones and other oxidized derivatives.
Scientific Research Applications
(3,5-Dibromophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives, which can further undergo various chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl chloride: Lacks the bromine substituents and has different reactivity and applications.
(4-Bromophenyl)methanesulfonyl chloride: Contains a single bromine substituent at the 4 position, leading to different chemical properties.
(2,4-Dibromophenyl)methanesulfonyl chloride: Has bromine substituents at the 2 and 4 positions, resulting in distinct reactivity.
Uniqueness
(3,5-Dibromophenyl)methanesulfonyl chloride is unique due to the presence of bromine atoms at the 3 and 5 positions, which influence its reactivity and applications. The bromine substituents can participate in additional chemical reactions, such as halogenation or cross-coupling, providing versatility in synthetic applications.
Properties
Molecular Formula |
C7H5Br2ClO2S |
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Molecular Weight |
348.44 g/mol |
IUPAC Name |
(3,5-dibromophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
ZPOBGLIBHGNIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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